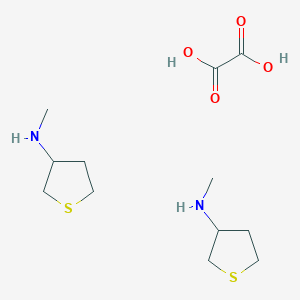
4-HTMPIPO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-HTMPIPO is a synthetic compound that belongs to the class of synthetic cannabinoid receptor agonists. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. They are often used in scientific research to study the effects of cannabinoids on the human body and to develop new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-HTMPIPO typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Alkylation: The indole core is then alkylated with a suitable alkyl halide to introduce the pentyl group at the nitrogen atom.
Hydroxylation and Methylation: The next steps involve the introduction of hydroxyl and methyl groups at specific positions on the molecule. This can be achieved through various organic reactions such as oxidation and methylation using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-HTMPIPO can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert a ketone to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield an alcohol.
Applications De Recherche Scientifique
4-HTMPIPO has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of synthetic cannabinoids and to develop new compounds with desired properties.
Biology: Researchers use this compound to investigate the effects of cannabinoids on cellular signaling pathways and receptor interactions.
Medicine: It is studied for its potential therapeutic effects, such as pain relief, anti-inflammatory properties, and neuroprotection.
Industry: The compound may be used in the development of new pharmaceuticals and in the testing of drug delivery systems.
Mécanisme D'action
The mechanism of action of 4-HTMPIPO involves its interaction with cannabinoid receptors in the body. These receptors, primarily CB1 and CB2, are part of the endocannabinoid system and play a role in regulating various physiological processes. The compound acts as an agonist, binding to these receptors and activating them, which leads to a cascade of cellular responses. The specific molecular targets and pathways involved may include modulation of neurotransmitter release, inhibition of adenylate cyclase, and activation of mitogen-activated protein kinases (MAPKs).
Comparaison Avec Des Composés Similaires
Similar Compounds
JWH-018: Another synthetic cannabinoid receptor agonist with a similar structure but different functional groups.
AM-2201: A synthetic cannabinoid with a fluorine atom in place of one of the methyl groups.
CP 55,940: A synthetic cannabinoid with a different core structure but similar receptor activity.
Uniqueness
4-HTMPIPO is unique due to its specific combination of functional groups and its potent activity at cannabinoid receptors. This makes it a valuable tool for research and potential therapeutic applications, as it can provide insights into the structure-activity relationships of synthetic cannabinoids and their effects on the human body.
Propriétés
Numéro CAS |
1445751-38-1 |
|---|---|
Formule moléculaire |
C21H31NO2 |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
4-hydroxy-3,3,4-trimethyl-1-(1-pentylindol-3-yl)pentan-1-one |
InChI |
InChI=1S/C21H31NO2/c1-6-7-10-13-22-15-17(16-11-8-9-12-18(16)22)19(23)14-20(2,3)21(4,5)24/h8-9,11-12,15,24H,6-7,10,13-14H2,1-5H3 |
Clé InChI |
GWHGUYKAGQLPTQ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(C)(C)O |
SMILES canonique |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-phenyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1431135.png)

![4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1431138.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431140.png)
![3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431141.png)
![4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431145.png)


![1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole hydrochloride](/img/structure/B1431151.png)
![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431152.png)



